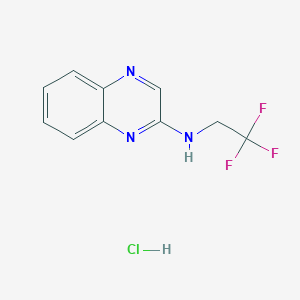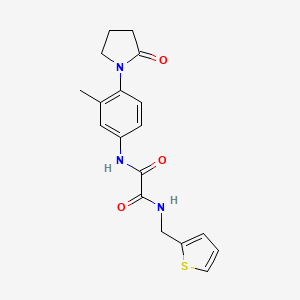![molecular formula C16H13Cl3OS B2452763 1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-1-propanone CAS No. 320422-68-2](/img/structure/B2452763.png)
1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-1-propanone, commonly referred to as CP-DBS, is a synthetic compound used in a variety of research applications. CP-DBS is a member of the sulfonylurea family of compounds and is a useful tool in the exploration of organic and inorganic chemistry. CP-DBS has a wide range of applications in both scientific research and laboratory experiments.
Applications De Recherche Scientifique
Antibacterial Activity : The compound has demonstrated potential in synthesizing new antibacterial agents. For instance, a study synthesized amino-heterocyclic compounds coupled with oxime-ether groups, which exhibited significant antibacterial activities against both Gram-positive and Gram-negative bacteria (Hu et al., 2006).
Enolization Studies : NMR spectroscopy has been used to study the enolization of similar compounds, contributing to understanding the chemical behavior and potential applications in various fields like organic synthesis (Warren et al., 1971).
Chemical Synthesis and Structural Analysis : The compound plays a role in the synthesis of various chemicals, providing insights into the chemical properties and reactions. For example, studies have been conducted on the synthesis of different organic compounds using related structures, highlighting their potential in chemical research and pharmaceutical applications (Klimenko et al., 1986).
Crystal Structure Investigations : Investigations into the crystal structure of derivatives provide insights into their potential applications in material science and pharmaceuticals (Feng, 2013).
Computational Studies : Computational studies using Density Functional Theory (DFT) have been conducted to understand the geometric and electronic structures of similar compounds. These studies are crucial for predicting the behavior and potential applications of these compounds in various fields, including material science and drug design (Toh et al., 2019).
Synthesis of Novel Compounds for Biological Activities : Research has also focused on synthesizing novel compounds using similar structures for potential biological activities. These activities include antibacterial, hemolytic, thrombolytic, and cytotoxic effects, indicating the compound's potential in pharmaceutical applications (Siddiqui et al., 2014).
Cytotoxicity Assays and Cancer Research : Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines. These studies contribute to the development of new anticancer agents and understanding the mechanisms of action of these compounds (Mabkhot et al., 2016).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methylsulfanyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3OS/c17-13-4-1-11(2-5-13)16(20)7-8-21-10-12-3-6-14(18)9-15(12)19/h1-6,9H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKKDLXWMLHQOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCSCC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-1-propanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


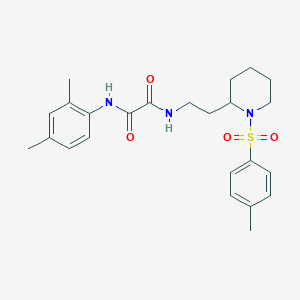


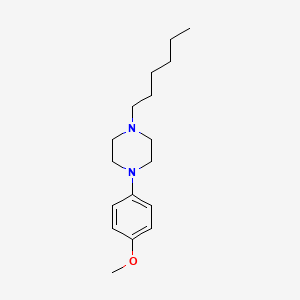
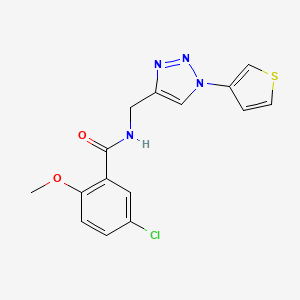
![2,3-dichloro-N-[2-(cyclopropylmethoxy)ethyl]pyridine-4-carboxamide](/img/structure/B2452695.png)
![7-[oxo-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-3-prop-2-enyl-1H-quinazoline-2,4-dione](/img/structure/B2452696.png)
![Methyl 1-[(propan-2-ylcarbamoyl)amino]cyclohexanecarboxylate](/img/structure/B2452698.png)
